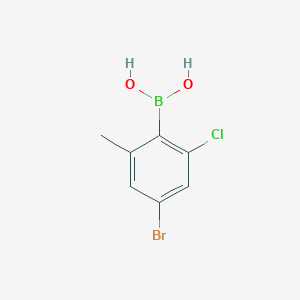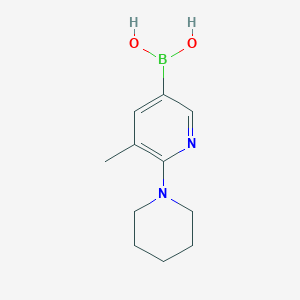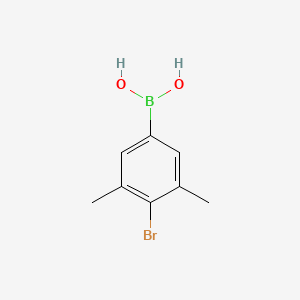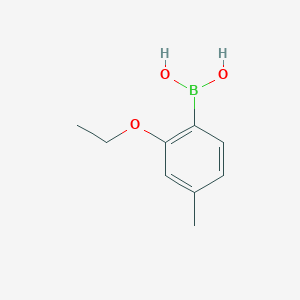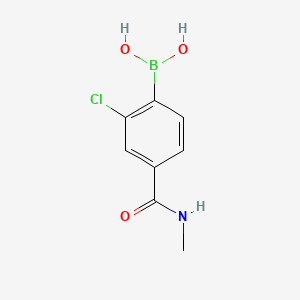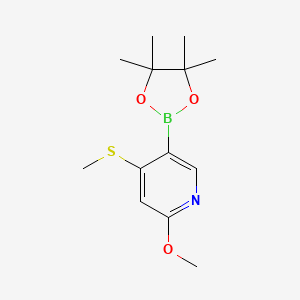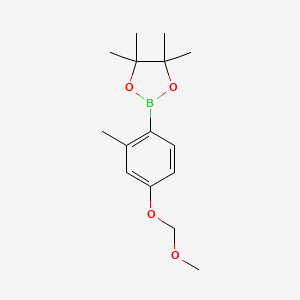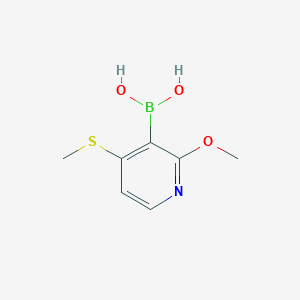
2-Methoxy-4-(methylthio)pyridine-3-boronic acid
概要
説明
“2-Methoxy-4-(methylthio)pyridine-3-boronic acid” is a boronic acid derivative with the molecular formula C7H10BNO3S. It has a molecular weight of 199.04 . The IUPAC name for this compound is (2-methoxy-4-(methylthio)pyridin-3-yl)boronic acid . It is a solid at room temperature and is typically stored at 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Methoxy-4-(methylthio)pyridine-3-boronic acid” is 1S/C7H10BNO3S/c1-12-7-6(8(10)11)5(13-2)3-4-9-7/h3-4,10-11H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, such as “2-Methoxy-4-(methylthio)pyridine-3-boronic acid”, have been used in various chemical reactions. For example, they have been used in the catalytic protodeboronation of pinacol boronic esters . This reaction allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
“2-Methoxy-4-(methylthio)pyridine-3-boronic acid” is a solid at room temperature . It has a molecular weight of 199.04 . The compound is typically stored at 2-8°C .科学的研究の応用
Suzuki–Miyaura Coupling
The compound can be used as a boron reagent in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Antibacterial and Antiprotozoal Agents
“2-Methoxy-4-(methylthio)pyridine-3-boronic acid” can be used as an intermediate to synthesize 2-methoxy-3-pyridinesulfonyl chloride . This compound is patented as a reactant used to prepare erythromycin macrolide antibiotics as antibacterial and antiprotozoal agents .
Preparation of BACE1 Inhibitors
The compound can also be used to prepare bicyclic iminopyrimidinones . These are Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors. BACE1 is a protease enzyme that has been identified as a therapeutic target for Alzheimer’s disease .
Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
“2-Methoxy-4-(methylthio)pyridine-3-boronic acid” can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . This is a variant of the Suzuki-Miyaura coupling that does not require the use of phosphine ligands .
Regioselective Suzuki-Miyaura Coupling
The compound can be used in regioselective Suzuki-Miyaura coupling . This is a type of Suzuki-Miyaura coupling that selectively forms a bond at a particular position on the molecule .
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
“2-Methoxy-4-(methylthio)pyridine-3-boronic acid” can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . This is a complex reaction that involves the formation of a carbon-nitrogen bond and a carbon-carbon bond in a single step .
Safety and Hazards
将来の方向性
Given the growing interest in boronic acids and their derivatives in medicinal chemistry , it is likely that “2-Methoxy-4-(methylthio)pyridine-3-boronic acid” and similar compounds will continue to be studied for their potential applications in various fields, including as sensors and delivery systems .
作用機序
Target of Action
The primary target of 2-Methoxy-4-(methylthio)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction, enabling the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its stability and reactivity make it a valuable reagent in the SM coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, contributing to various fields such as medicinal chemistry and materials science .
Action Environment
The action of 2-Methoxy-4-(methylthio)pyridine-3-boronic acid is influenced by several environmental factors. The SM coupling reaction, in which the compound is used, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, contributing to the green chemistry aspect of the SM coupling reaction .
特性
IUPAC Name |
(2-methoxy-4-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3S/c1-12-7-6(8(10)11)5(13-2)3-4-9-7/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJUIFDMXAHFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(methylthio)pyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



